molecular formula C11H7BrN2 B2655668 2-(2-Bromo-1-phenylethylidene)malononitrile CAS No. 4651-78-9

2-(2-Bromo-1-phenylethylidene)malononitrile

Cat. No.: B2655668
CAS No.: 4651-78-9
M. Wt: 247.095
InChI Key: BPAMXRJMUZGKJQ-UHFFFAOYSA-N
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Description

2-(2-Bromo-1-phenylethylidene)malononitrile is an organic compound with the molecular formula C11H7BrN2 and a molecular weight of 247.09 g/mol It is a derivative of malononitrile and is characterized by the presence of a bromine atom and a phenyl group attached to the ethylidene moiety

Preparation Methods

2-(2-Bromo-1-phenylethylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of an aromatic aldehyde with malononitrile in the presence of a base, such as ammonia or an amine, in an organic solvent . The reaction conditions typically include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

2-(2-Bromo-1-phenylethylidene)malononitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Bromo-1-phenylethylidene)malononitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-1-phenylethylidene)malononitrile involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor of specific enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(2-Bromo-1-phenylethylidene)malononitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-bromo-1-phenylethylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c12-6-11(10(7-13)8-14)9-4-2-1-3-5-9/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAMXRJMUZGKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C#N)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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